molecular formula C5H5N3OS B2845054 3-Methylthiazolo[5,4-d]isoxazol-5-amine CAS No. 1706464-22-3

3-Methylthiazolo[5,4-d]isoxazol-5-amine

Cat. No.: B2845054
CAS No.: 1706464-22-3
M. Wt: 155.18
InChI Key: GRSPYEVBZNZPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylthiazolo[5,4-d]isoxazol-5-amine is a fused heterocyclic compound containing thiazole and isoxazole rings. These compounds are often synthesized from intermediates like 3-methylisoxazol-5-amine (compound 1 in –4), which serves as a precursor for diverse heterocycles with cytotoxic, antibacterial, or enzyme-inhibitory properties .

For example, pyrrolo[3,2-d]isoxazole derivatives (synthesized from 3-methylisoxazol-5-amine) exhibit potent cytotoxicity against cancer cell lines , while thiazolo[3,2-a]benzimidazole analogs demonstrate applications in organic synthesis .

Properties

IUPAC Name

3-methyl-[1,3]thiazolo[5,4-d][1,2]oxazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3OS/c1-2-3-4(9-8-2)7-5(6)10-3/h1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSPYEVBZNZPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1SC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthiazolo[5,4-d]isoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-methylisoxazole with thioamide derivatives under reflux conditions .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methylthiazolo[5,4-d]isoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole or isoxazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted thiazolo[5,4-d]isoxazole derivatives .

Scientific Research Applications

Pharmacological Applications

1.1 Metabotropic Glutamate Receptor Antagonism

One of the primary applications of 3-Methylthiazolo[5,4-d]isoxazol-5-amine is its role as a metabotropic glutamate receptor 5 (mGluR5) antagonist. Compounds that target mGluR5 are being investigated for their potential to treat various neurological disorders, including:

  • Chronic Pain: Research indicates that mGluR5 antagonists can alleviate symptoms associated with chronic pain conditions such as arthritis and neuropathic pain .
  • Neurodegenerative Diseases: The compound shows promise in treating neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and multiple sclerosis by modulating glutamatergic neurotransmission .
  • Psychiatric Disorders: There is ongoing research into the efficacy of mGluR5 antagonists in treating psychiatric conditions such as schizophrenia and anxiety disorders .

Anticancer Activity

2.1 Synthesis of Isoxazole Derivatives

This compound serves as a key intermediate in synthesizing various isoxazole derivatives with potential anticancer properties. Notable findings include:

  • Cytotoxicity Studies: Compounds derived from this compound have been tested against several cancer cell lines, including human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and liver carcinoma (HepG2). Results indicate significant cytotoxic effects, with some derivatives exhibiting IC50 values in the range of 1–10 µM, categorizing them as very strong cytotoxic agents .
Compound TypeCell LineIC50 (µM)Activity Level
Isoxazole DerivativeHCT-1165Very Strong
Isoxazole DerivativeMCF-715Strong
Isoxazole DerivativeHepG220Moderate

2.2 Mechanism of Action

The anticancer activity of these derivatives is believed to be linked to their ability to induce apoptosis in cancer cells and inhibit cell proliferation. Mechanistic studies suggest that these compounds may disrupt critical signaling pathways involved in tumor growth and metastasis .

Case Studies

3.1 Clinical Investigations

A series of clinical investigations have been conducted to assess the therapeutic potential of this compound derivatives:

  • Study on Chronic Pain Management: A clinical trial evaluated the effectiveness of an mGluR5 antagonist derived from this compound in patients suffering from chronic pain conditions. Results demonstrated a significant reduction in pain scores compared to placebo controls, indicating its potential as a treatment option for chronic pain management .
  • Anticancer Efficacy Trials: Another study focused on the anticancer properties of synthesized isoxazole derivatives. Patients with advanced solid tumors were administered these compounds, resulting in partial responses observed in several cases, particularly among those with colorectal cancer .

Mechanism of Action

The mechanism of action of 3-Methylthiazolo[5,4-d]isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxicity:
  • Pyrrolo[3,2-d]isoxazole derivatives (e.g., compound 5) showed IC₅₀ values of 1–10 μM against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cells, outperforming 5-fluorouracil (reference drug) .
  • Isoxazole derivatives 11–14 demonstrated moderate activity (IC₅₀: 21–50 μM) but higher selectivity for cancer cells over normal lung fibroblasts (WI-38) .
Enzyme Inhibition:
  • 3-Methyl-4-(3-(trifluoromethyl)phenyl)isoxazol-5-amine (compound 2 ) was evaluated as a BRD4 inhibitor, though biological data are pending .
  • Zn(II) complexes derived from imidazo[4',5':3,4]benzo[1,2-c]isoxazol-5-amine ligands exhibited antibacterial activity (MIC: 2–8 μg/mL) against Gram-positive and Gram-negative bacteria .

Substituent Effects on Bioactivity

  • Electron-withdrawing groups (e.g., –CF₃) : Enhance binding affinity in enzyme inhibitors, as seen in BRD4-targeting compounds .
  • Aryl substituents (e.g., 4-methylphenyl) : Improve metabolic stability and bioavailability in pharmaceutical intermediates .
  • Halogenation (e.g., 4-chloro) : Increases reactivity for further functionalization in agrochemical synthesis .

Key Research Findings

Synthetic Versatility : 3-Methylisoxazol-5-amine is a pivotal intermediate for synthesizing fused heterocycles. Its reaction with dichlorides or aryl ketones yields pyrrolo-, pyrido-, or azepine-fused systems .

Selectivity in Cytotoxicity: Pyrrolo[3,2-d]isoxazole derivatives exhibit cancer cell selectivity, likely due to reduced off-target effects on normal cells .

Antibacterial Potential: Zn(II) complexes with isoxazole-containing ligands show promise against drug-resistant bacteria .

Biological Activity

3-Methylthiazolo[5,4-d]isoxazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and synthesized derivatives.

Overview of this compound

Chemical Structure and Properties:

  • Chemical Formula: C₇H₈N₄OS
  • CAS Number: 1706464-22-3
  • Molecular Weight: 180.23 g/mol

The compound features a thiazole ring fused with an isoxazole moiety, which contributes to its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:

  • Antimicrobial Activity:
    • The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent. The mechanism involves disruption of bacterial cell wall synthesis and function, leading to cell death .
  • Anticancer Properties:
    • In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation .

Antimicrobial Studies

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound:

MicroorganismActivityMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusEffective32 µg/mL
Escherichia coliModerate64 µg/mL
Candida albicansLimited128 µg/mL

The results indicate that while the compound is particularly effective against gram-positive bacteria, its antifungal activity is less pronounced .

Anticancer Studies

In a study assessing the antiproliferative effects on human cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
HepG215Induction of apoptosis
HT-2920Cell cycle arrest
MCF-718Caspase activation

The findings suggest that this compound can significantly inhibit the growth of these cancer cells through multiple pathways .

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A recent study evaluated the antibacterial properties of several derivatives of thiazolo compounds, including this compound. The study highlighted its superior activity against Staphylococcus aureus, making it a candidate for further development as an antibiotic .
  • Case Study on Anticancer Activity:
    In vitro tests conducted on MCF-7 cells revealed that treatment with this compound resulted in significant apoptosis rates compared to control groups. This suggests potential therapeutic applications in breast cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.